Bromophene

描述

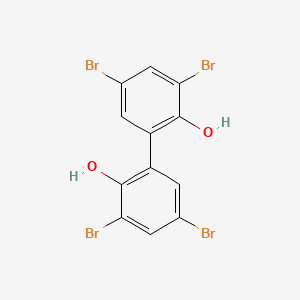

Bromophene is a member of biphenyls and an organobromine compound. It has a role as a metabolite.

科学研究应用

2.1. pH Monitoring and Chemical Analysis

Bromophene compounds are extensively used in laboratories for pH monitoring and chemical analysis. Bromophenol red, for example, serves as an effective pH indicator in various biochemical assays. Its applications include:

- Monitoring pH levels in solutions.

- Determining sample acidity and alkalinity .

- Tracking chemical reactions via color change.

- Conducting quantitative analysis of acid-base reactions.

- Assisting in quality control during laboratory procedures .

2.2. Antimicrobial and Anticancer Properties

Research indicates that bromophenols derived from marine algae exhibit significant biological activities, including antimicrobial and anticancer properties. For instance:

- Compounds such as bromophenol 1.1 have demonstrated cytotoxic effects against various human cancer cell lines, including cervical carcinoma (HeLa) and colorectal carcinoma (HCT-116) cells.

- Bromophenol 1.12 has shown potential as an anticancer agent by inducing apoptosis and inhibiting tumor growth in vivo .

2.3. Environmental Applications

This compound compounds are also employed in environmental science for their ability to detect pollutants:

- They can be used as indicators for the presence of heavy metals in water due to their colorimetric properties.

- Their reactivity with various contaminants allows for the development of sensitive detection methods for environmental monitoring .

| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1.1 | HeLa | 10 | Induces mitochondrial apoptosis |

| 1.12 | SK-OV-3 | 5 | Inhibits PARP-1 activity |

| 1.13 | HCC-1937 | 58.3 | Induces cell cycle arrest |

3.2. Applications in pH Measurement

| Application | Indicator Used | pH Range |

|---|---|---|

| Titration | Bromophenol Blue | 3.0 - 4.6 |

| Enzyme assays | Bromophenol Red | 4.0 - 6.0 |

| Acid-base reaction monitoring | Bromothymol Blue | 6.0 - 7.6 |

4.1. Anticancer Activity of Marine Bromophenols

A study conducted on various bromophenols extracted from marine algae revealed their potential as anticancer agents:

- The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

- Mechanistic studies indicated that these compounds could inhibit key enzymes involved in cancer cell proliferation, suggesting their potential use in developing new cancer therapeutics .

4.2. Environmental Monitoring Using Bromophenols

In a recent environmental study, bromophenol derivatives were employed to assess water quality:

常见问题

Basic Research Questions

Q. What are the standard in vitro assays for evaluating Bromophene’s antimicrobial activity?

To assess this compound’s antimicrobial efficacy, researchers typically employ:

- Minimum Inhibitory Concentration (MIC) assays to determine the lowest concentration that inhibits bacterial growth.

- IC₅₀ determination using dose-response curves to quantify potency against target pathogens (e.g., methicillin-resistant Staphylococcus aureus [MRSA]) .

- Bioassay-guided fractionation for isolating active compounds from complex biological extracts, as demonstrated in studies of marine Pseudoalteromonas species .

Methodological Tip: Follow Clinical and Laboratory Standards Institute (CLSI) guidelines for standardized microbial culture conditions and replicate experiments to ensure reproducibility.

Q. How should researchers handle this compound’s solubility and stability in experimental setups?

this compound’s lipophilic nature requires:

- Solubilization in organic solvents (e.g., DMSO) followed by dilution in aqueous buffers, ensuring final solvent concentrations do not exceed 1% to avoid cytotoxicity.

- Stability testing under varying pH, temperature, and light conditions via HPLC or LC-MS to confirm compound integrity over time.

Reference: Safety protocols for brominated phenols (e.g., storage in inert atmospheres) can be adapted from handling similar compounds .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies optimize this compound’s antimicrobial properties?

SAR strategies include:

- Synthetic modification of the bromination pattern (e.g., 6′-position bromination) to assess impact on membrane permeabilization efficacy.

- Comparative assays against analogs (e.g., pentabromopseudilin) to identify critical functional groups .

Methodological Tip: Use molecular docking simulations to predict interactions with bacterial membrane components, followed by experimental validation via fluorescence-based membrane integrity assays.

Q. What advanced techniques elucidate this compound’s mechanism of action against bacterial membranes?

- Fluorescent dye leakage assays (e.g., calcein release from liposomes) to quantify membrane disruption.

- Electron microscopy (TEM/SEM) to visualize ultrastructural damage to bacterial cells.

- Proteomic profiling to identify disrupted membrane proteins or lipid bilayer modifications .

Note: Combine these with cytotoxicity assays on mammalian cells (e.g., hemolysis tests) to evaluate selectivity .

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?

Contradictions may arise from:

- Strain-specific variability (e.g., differences in MRSA isolates’ membrane composition).

- Assay protocol divergence (e.g., broth microdilution vs. agar dilution methods).

Resolution Strategy: Replicate experiments using standardized CLSI protocols and include positive controls (e.g., vancomycin) for cross-study comparability .

Q. Experimental Design & Data Analysis

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?

- Nonlinear regression models (e.g., log-logistic curves) to calculate IC₅₀/EC₅₀ values.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for comparing multiple treatment groups.

Software Tools: Use GraphPad Prism or R packages (e.g.,drc) for robust curve fitting .

Q. How should researchers design studies to assess this compound’s synergy with existing antibiotics?

- Checkerboard assays to determine fractional inhibitory concentration indices (FICIs) for combination therapies.

- Time-kill kinetics to evaluate bactericidal synergy over 24-hour periods.

Key Consideration: Test against clinically relevant biofilm models to mimic in vivo resistance mechanisms .

Q. What chromatographic methods are effective for purifying this compound from marine extracts?

- High-performance liquid chromatography (HPLC) with photodiode array detection for peak tracking.

- Mass spectrometry (MS) -guided fractionation to isolate target masses (e.g., m/z 669.96 for this compound derivatives) .

Optimization Tip: Use C18 reverse-phase columns and gradient elution with acetonitrile/water mobile phases.

Q. Ethical & Methodological Frameworks

Q. How can the FINER criteria enhance this compound research questions?

Apply the FINER framework to ensure questions are:

- Feasible (e.g., accessible marine samples or synthetic pathways).

- Novel (e.g., unexplored mechanisms beyond membrane disruption).

- Ethical (e.g., adherence to biosafety protocols for antimicrobial agents) .

Q. What are common pitfalls in designing this compound studies, and how to avoid them?

属性

IUPAC Name |

2,4-dibromo-6-(3,5-dibromo-2-hydroxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O2/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)18/h1-4,17-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXODBIOSWNNKJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Br)Br)O)O)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176404 | |

| Record name | o,o'-Biphenol, 4,4',6,6'-tetrabromo- (6CI,7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.79 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21987-62-2 | |

| Record name | 2,2′-Dihydroxy-3,3′,5,5′-tetrabromobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21987-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021987622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o,o'-Biphenol, 4,4',6,6'-tetrabromo- (6CI,7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',6,6'-Tetrabromo-2,2'-biphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bromophene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BG8N9724B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。